molecular formula C17H24N8O2S B2501025 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-diazepane CAS No. 2380188-72-5

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-diazepane

Cat. No.: B2501025
CAS No.: 2380188-72-5
M. Wt: 404.49
InChI Key: LDAVCLBNINPBIW-UHFFFAOYSA-N
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Description

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-diazepane is a complex heterocyclic compound It features a triazolopyridazine core fused with an imidazole ring and a diazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-diazepane typically involves multi-step reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-diazepane involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt normal cellular processes, leading to therapeutic effects .

Properties

IUPAC Name

3-methyl-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N8O2S/c1-13(2)23-11-17(18-12-23)28(26,27)24-8-4-7-22(9-10-24)16-6-5-15-20-19-14(3)25(15)21-16/h5-6,11-13H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAVCLBNINPBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)S(=O)(=O)C4=CN(C=N4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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